molecular formula C13H22O B8492228 1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one CAS No. 63229-33-4

1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one

Cat. No. B8492228
CAS RN: 63229-33-4
M. Wt: 194.31 g/mol
InChI Key: MTHPGUYWHJRZNW-UHFFFAOYSA-N
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Patent
US04102928

Procedure details

A slurry of 1-acetyl-3,3-dimethylcyclohexane (156 grams, 1 mole), potassium hydroxide (86 grams, 1.5 moles), and toluene (300 ml) is heated to reflux. Allyl chloride (114 grams, 1.5 moles) is added to the thickened reaction mass whereupon the mass becomes more fluid. The mixture is heated at reflux for 61/2 hours. At the end of this period, the reaction mass is cooled to room temperature, and 500 ml of water is added thereto. The aqueous layer is discarded, and the organic layer is distilled to afford 74 grams of recovered 1-acetyl-3,3-dimethyl hexane, 53 grams of 1-acetyl-3,3-dimethyl-1-(2-propenyl) cyclohexane, and 35 grams of 3,3-dimethyl-1-(4-pentenoyl) cyclohexane.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[OH-].[K+].[C:14]1(C)[CH:19]=CC=C[CH:15]=1.[CH2:21](Cl)[CH:22]=[CH2:23]>O>[C:1]([CH2:4][CH2:5][C:6]([CH3:10])([CH3:11])[CH2:7][CH2:8][CH3:9])(=[O:3])[CH3:2].[C:1]([C:4]1([CH2:19][CH:14]=[CH2:15])[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[CH3:10][C:6]1([CH3:11])[CH2:7][CH2:8][CH2:9][CH:4]([C:1](=[O:3])[CH2:2][CH2:23][CH:22]=[CH2:21])[CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
C(C)(=O)C1CC(CCC1)(C)C
Name
Quantity
86 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
114 g
Type
reactant
Smiles
C(C=C)Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 61/2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the organic layer is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)CCC(CCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 74 g
Name
Type
product
Smiles
C(C)(=O)C1(CC(CCC1)(C)C)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
Name
Type
product
Smiles
CC1(CC(CCC1)C(CCC=C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04102928

Procedure details

A slurry of 1-acetyl-3,3-dimethylcyclohexane (156 grams, 1 mole), potassium hydroxide (86 grams, 1.5 moles), and toluene (300 ml) is heated to reflux. Allyl chloride (114 grams, 1.5 moles) is added to the thickened reaction mass whereupon the mass becomes more fluid. The mixture is heated at reflux for 61/2 hours. At the end of this period, the reaction mass is cooled to room temperature, and 500 ml of water is added thereto. The aqueous layer is discarded, and the organic layer is distilled to afford 74 grams of recovered 1-acetyl-3,3-dimethyl hexane, 53 grams of 1-acetyl-3,3-dimethyl-1-(2-propenyl) cyclohexane, and 35 grams of 3,3-dimethyl-1-(4-pentenoyl) cyclohexane.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[OH-].[K+].[C:14]1(C)[CH:19]=CC=C[CH:15]=1.[CH2:21](Cl)[CH:22]=[CH2:23]>O>[C:1]([CH2:4][CH2:5][C:6]([CH3:10])([CH3:11])[CH2:7][CH2:8][CH3:9])(=[O:3])[CH3:2].[C:1]([C:4]1([CH2:19][CH:14]=[CH2:15])[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[CH3:10][C:6]1([CH3:11])[CH2:7][CH2:8][CH2:9][CH:4]([C:1](=[O:3])[CH2:2][CH2:23][CH:22]=[CH2:21])[CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
C(C)(=O)C1CC(CCC1)(C)C
Name
Quantity
86 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
114 g
Type
reactant
Smiles
C(C=C)Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 61/2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the organic layer is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)CCC(CCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 74 g
Name
Type
product
Smiles
C(C)(=O)C1(CC(CCC1)(C)C)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
Name
Type
product
Smiles
CC1(CC(CCC1)C(CCC=C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.